molecular formula C7H4ClFO3 B2736722 4-Chloro-2-fluoro-6-hydroxybenzoic acid CAS No. 2363171-74-6

4-Chloro-2-fluoro-6-hydroxybenzoic acid

Cat. No.: B2736722
CAS No.: 2363171-74-6
M. Wt: 190.55
InChI Key: SUUNFAVSEGZHFB-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-hydroxybenzoic acid (CAS 2363171-74-6) is a multifunctional benzoic acid derivative of interest in medicinal chemistry and drug discovery. Its molecular formula is C 7 H 4 ClFO 3 and it has a molecular weight of 190.56 g/mol . The compound serves as a valuable synthetic intermediate, particularly for the preparation of complex molecules like hydrazones, which are known to exhibit a range of biological activities . The structure, featuring hydroxy, chloro, and fluoro substituents on the aromatic ring, makes it a versatile scaffold for constructing compound libraries. Research on similar halogenated and hydroxylated benzoic acid analogs, such as para-aminosalicylic acid (PAS), has demonstrated their significance in pharmaceutical development. For instance, strategic fluorination of the PAS scaffold has been employed to electronically deactivate the para-amino group, leading to improved metabolic stability and enhanced pharmacokinetic profiles in anti-tuberculosis agents . This highlights the potential of this compound as a key starting material in the design of novel therapeutic candidates with optimized properties. The compound is for Research Use Only and is intended for use by qualified researchers in laboratory settings. Proper safety procedures should be followed as it may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluoro-6-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUNFAVSEGZHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2 Fluoro 6 Hydroxybenzoic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. This process involves breaking bonds (disconnections) to identify potential precursors and the reactions needed to form them.

For 4-Chloro-2-fluoro-6-hydroxybenzoic acid, several strategic disconnections can be envisioned. The most logical disconnections involve the carbon-carboxyl bond and the carbon-halogen bonds.

A primary retrosynthetic step is the disconnection of the carboxylic acid group. This suggests a precursor such as a substituted phenol (B47542) that can undergo carboxylation. The Kolbe-Schmitt reaction, which introduces a carboxyl group ortho to a hydroxyl group, is a powerful tool for this transformation. This disconnection leads to 3-Chloro-5-fluorophenol as a key precursor. The synthesis would then involve the regioselective carboxylation of this phenol to install the carboxylic acid at the C1 position (ortho to the hydroxyl group).

Alternatively, disconnections of the C-Cl and C-F bonds can be considered. This approach would start with a simpler hydroxybenzoic acid and sequentially introduce the halogen atoms. This leads to precursors such as 2-Fluoro-6-hydroxybenzoic acid or 4-Chloro-6-hydroxybenzoic acid . However, the success of this strategy depends heavily on achieving the correct regioselectivity during the halogenation steps, which can be challenging due to the directing effects of the existing substituents.

The table below summarizes potential key precursors identified through retrosynthetic analysis.

PrecursorCorresponding DisconnectionSynthetic Transformation Required
3-Chloro-5-fluorophenolC-COOH bondRegioselective Carboxylation
2-Fluoro-6-hydroxybenzoic acidC-Cl bondRegioselective Chlorination
4-Chloro-6-hydroxybenzoic acidC-F bondRegioselective Fluorination
3,5-Dihalogenated PhenolC-COOH bondCarboxylation

The final arrangement of substituents is dictated by the principles of electrophilic aromatic substitution. The directing effects of the groups already present on the ring determine the position of subsequent additions. Understanding these effects is critical when planning the order of reactions. wikipedia.orgmasterorganicchemistry.com

Hydroxyl (-OH): A strongly activating group and an ortho, para-director.

Carboxyl (-COOH): A deactivating group and a meta-director.

Halogens (-F, -Cl): Weakly deactivating groups but are ortho, para-directors due to the dominance of their resonance donation effect over their inductive withdrawal. wikipedia.org

In the target molecule, all substituents are positioned meta to each other, except for the ortho relationship between the carboxyl and hydroxyl groups, and the carboxyl and fluoro groups. This complex pattern suggests that a straightforward sequential substitution on a simple benzene (B151609) derivative is unlikely to succeed.

For instance, starting with 6-hydroxybenzoic acid, the powerful ortho, para-directing effect of the -OH group would direct incoming electrophiles (like Cl⁺ or F⁺) to positions 3 and 5, not positions 2 and 4. This highlights the challenge of direct halogenation and underscores the potential advantage of a strategy that begins with a precursor where the halogen and hydroxyl groups are already in the desired relative positions, such as 3-chloro-5-fluorophenol.

The table below outlines the directing effects of the key functional groups.

Functional GroupElectronic EffectDirecting Effect
-OH (Hydroxyl)Activating (+M > -I)ortho, para
-COOH (Carboxyl)Deactivating (-M, -I)meta
-F (Fluoro)Deactivating (-I > +M)ortho, para
-Cl (Chloro)Deactivating (-I > +M)ortho, para

Direct Synthesis Routes

Direct synthesis involves the construction of the target molecule in a forward sequence, starting from simple precursors. The main challenge lies in controlling the regiochemistry of each reaction step.

A sequential halogenation strategy would involve introducing the chlorine and fluorine atoms one at a time onto a pre-existing hydroxybenzoic acid framework. As noted in the retrosynthetic analysis, this approach faces significant regiochemical hurdles.

If one were to synthesize the target molecule starting from 2-Fluoro-6-hydroxybenzoic acid , a regioselective chlorination at the C4 position would be required. The directing effects of the existing groups present a significant challenge:

The -OH group at C6 strongly directs ortho and para, activating positions C5 and C1 (blocked).

The -F group at C2 directs ortho and para, activating positions C1 (blocked) and C5.

The -COOH group at C1 directs meta, activating positions C3 and C5.

All three groups cooperatively activate the C5 position for electrophilic substitution, with some activation at C3. The target C4 position is electronically disfavored. Achieving chlorination at C4 would likely require specialized catalytic systems or the use of blocking groups to temporarily deactivate the more reactive sites. rsc.orgresearchgate.net For instance, palladium-catalyzed C-H chlorination using directing auxiliaries has been developed for phenol derivatives, offering a potential, albeit complex, solution. rsc.org Common chlorinating agents like sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acid catalysts can be used, but achieving the desired regioselectivity remains a primary obstacle. cardiff.ac.uk

Similarly, a synthetic route starting from 4-Chloro-6-hydroxybenzoic acid would necessitate a regioselective fluorination at the C2 position. An analysis of the directing effects reveals a similar challenge:

The -OH group at C6 activates positions C5 (ortho) and C1 (blocked).

The -Cl group at C4 activates positions C3 and C5 (ortho).

The -COOH group at C1 activates positions C3 and C5 (meta).

Again, the desired C2 position is not electronically favored for a standard electrophilic fluorination reaction. Electrophilic fluorinating agents, such as Selectfluor®, are commonly used but would be expected to react at the more nucleophilic C3 or C5 positions. researchgate.net

A more viable strategy for introducing the fluorine atom at a specific, non-activated position involves starting with a precursor where the fluorine is already present. For example, the synthesis of 4-fluoro-2-hydroxybenzoic acid is achieved via nucleophilic aromatic substitution on 2,4-difluorobenzoic acid, where a hydroxide (B78521) ion displaces the more activated fluorine at the C2 position. chemicalbook.com A similar logic could be applied by starting with a precursor like 2,4-dichloro-6-fluorobenzoic acid and selectively manipulating the functional groups, although this adds complexity. Another classic method for site-specific fluorine introduction is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an amino precursor. This would require the synthesis of 2-amino-4-chloro-6-hydroxybenzoic acid, followed by diazotization and fluorination.

Given these challenges, the most promising synthetic strategy appears to be the one identified via retrosynthesis: the carboxylation of 3-chloro-5-fluorophenol. This approach circumvents the difficult regiochemical issues associated with sequential halogenation of the hydroxybenzoic acid core.

Oxidation of Halogenated Hydroxybenzaldehydes

The direct oxidation of a substituted hydroxybenzaldehyde represents a key step in the synthesis of this compound and its analogues. This transformation, while conceptually straightforward, requires careful control of reaction parameters to ensure high yield and selectivity.

Optimization of Oxidizing Agents and Reaction Conditions

The conversion of an aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents, with the choice of reagent and conditions being paramount for substrates bearing sensitive functional groups like hydroxyl and halogen substituents. scispace.com Classical methods often employ potent oxidants like potassium permanganate (B83412) (KMnO₄) or silver nitrate (B79036). blucher.com.br For instance, 4-hydroxybenzaldehyde (B117250) can be effectively oxidized to 4-hydroxybenzoic acid using an aqueous silver nitrate solution. blucher.com.br Organic peracids in basic organic solvents also serve as effective reagents for these transformations. blucher.com.br

Modern approaches have focused on developing milder and more sustainable methods. An improved aqueous basic hydrogen peroxide system has been shown to be effective for the oxidation of electron-rich aromatic aldehydes. nih.gov Biocatalytic methods, utilizing aldehyde dehydrogenases (ALDHs), offer exceptional selectivity under mild conditions (pH 8.5, 40 °C), using atmospheric oxygen as the ultimate oxidant. nih.gov Another approach involves the anaerobic oxidation of aldehydes using iron(III) nitrate under mild hydrothermal conditions, which has been shown to tolerate halogen substituents. reddit.com Light-promoted, catalyst-free methods using atmospheric oxygen have also emerged as a green and efficient alternative. researchgate.net

The following table summarizes various oxidizing systems and their general applicability to the oxidation of substituted benzaldehydes.

Oxidizing Agent/SystemTypical ConditionsKey AdvantagesReference
Silver Nitrate (AgNO₃)Aqueous solutionEffective for hydroxybenzaldehydes blucher.com.br
Hydrogen Peroxide (H₂O₂) / BaseAqueous, basicGood for electron-rich substrates nih.gov
Iron(III) Nitrate (Fe(NO₃)₃)Hydrothermal, anaerobicTolerates halogen substituents reddit.com
Aldehyde Dehydrogenase (ALDH) / O₂Phosphate buffer, pH 8.5, 40 °CHigh chemoselectivity, mild, sustainable nih.gov
Atmospheric O₂ / LightAcetone/water, sunlight or LEDCatalyst-free, green researchgate.net
Control of Chemoselectivity for Carboxylic Acid Formation

A significant challenge in the oxidation of ortho- or para-hydroxybenzaldehydes is the competing Dakin oxidation, where the aldehyde group is replaced by a hydroxyl group, yielding a benzenediol. rsc.org This reaction also proceeds with hydrogen peroxide in a basic medium, the same conditions often used for the desired carboxylic acid formation. rsc.orgasm.org Therefore, achieving chemoselectivity for the carboxylic acid product is crucial.

The outcome of the reaction is highly dependent on the reaction conditions, particularly the pH. rsc.org Careful modulation of the base concentration and reaction temperature can favor the desired oxidation to the carboxylic acid over the Dakin pathway. Furthermore, the choice of oxidant is critical. Reagents not typically associated with the Dakin reaction, such as silver oxide or certain biocatalysts, can provide a high degree of chemoselectivity. blucher.com.br

Biocatalytic systems using aldehyde dehydrogenases are particularly noteworthy for their exquisite chemoselectivity. nih.gov These enzymes are specifically tailored to oxidize the aldehyde functional group while leaving other potentially reactive sites, such as phenolic hydroxyl groups, untouched. In a study screening numerous substituted aldehydes, ALDHs converted them to the corresponding carboxylic acids with over 99% chemoselectivity, with no Dakin-type oxidation observed. nih.gov This level of control is often difficult to achieve with traditional chemical oxidants.

Multi-Step Convergent and Linear Syntheses

Complex substituted benzoic acids are often constructed through multi-step sequences. These routes may involve the modification of simpler, readily available precursors through strategic bond-forming and functional group interconversion reactions.

Strategies Involving Demethylation of Methoxy (B1213986) Precursors

A common synthetic strategy involves the use of methoxy-substituted benzoic acids as precursors, with the methoxy group serving as a protecting group for the desired phenol. The final step in such a sequence is the cleavage of the aryl methyl ether to unveil the hydroxyl group.

A variety of reagents are available for this O-demethylation step. Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl methyl ethers, often used in stoichiometric amounts in solvents like dichloromethane. nih.govresearchgate.net Mechanistic studies suggest that one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether through a series of charged intermediates. nih.govresearchgate.net Other Lewis acids, such as aluminum chloride (AlCl₃), often in combination with nucleophiles like sodium iodide, can also effect demethylation. acs.org

Harsh conditions, such as refluxing in concentrated hydrobromic acid (HBr), are also effective but may not be suitable for sensitive substrates. acs.org Milder alternatives include heating with lithium chloride (LiCl) in dimethylformamide (DMF) or using molten pyridinium (B92312) hydrochloride. acs.orgresearchgate.net Biocatalytic approaches have also been developed; for example, the cytochrome P450 enzyme CYP199A4 can efficiently demethylate 4-methoxybenzoic acid. Similarly, certain microorganisms like Nocardia corallina have been shown to demethylate various methoxybenzoic acids.

The table below compares several common methods for the demethylation of aryl methyl ethers.

Reagent/MethodTypical ConditionsSelectivity/NotesReference
Boron Tribromide (BBr₃)Dichloromethane, 0 °C to RTHighly effective, general applicability nih.govresearchgate.net
Hydrobromic Acid (HBr)Reflux in 48% aq. HBrHarsh conditions, can cause side reactions acs.org
Pyridinium HydrochlorideNeat, molten (~140-180 °C)Strongly acidic, high temperature acs.org
Aluminum Chloride (AlCl₃) / NaIAcetonitrile, refluxAlternative to BBr₃ acs.org
Lithium Chloride (LiCl) / DMFRefluxMilder but can have lower yields acs.orgresearchgate.net
CYP199A4 EnzymeAqueous bufferBiocatalytic, highly selective for p-methoxy

Palladium-Catalyzed Carbamoylation and Related Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing substituted benzoic acids from aryl halide precursors. A highly relevant transformation is the direct carboxylation of aryl halides (e.g., aryl chlorides or bromides) using carbon dioxide (CO₂) as an inexpensive and abundant C1 source.

This reaction typically involves a Pd(0) catalyst, a suitable ligand, and a reducing agent. For example, the carboxylation of aryl bromides has been achieved using a Pd(OAc)₂ catalyst with a tBuXPhos ligand and Et₂Zn as the reductant under 10 atm of CO₂. More recent developments have enabled this transformation under milder conditions, including visible-light-driven protocols. A palladium-catalyzed direct carbonylation of aryl bromides using Pd(dba)₂/DPEPhos as the catalyst has been developed that proceeds under mild conditions with CO₂ as the carbonyl source. blucher.com.br

These carboxylation methods provide a direct route to benzoic acid scaffolds from halogenated precursors, offering a powerful alternative to traditional methods like Grignard reactions followed by quenching with CO₂.

Advanced Functionalization of Substituted Benzoic Acid Scaffolds

The late-stage functionalization of an existing benzoic acid core is an efficient strategy for generating analogues. This approach avoids the de novo synthesis of each derivative and allows for rapid exploration of structure-activity relationships. A prominent strategy in this area is transition-metal-catalyzed C–H activation, where a C–H bond on the aromatic ring is selectively converted into a C–C or C-heteroatom bond.

The carboxylic acid group can act as a directing group to facilitate the functionalization of the ortho C–H bond. For example, Pd(II)-catalyzed reactions can be used for the direct carboxylation of the C–H bond ortho to the existing carboxylic acid on a benzoic acid derivative, using carbon monoxide (CO) as the carboxyl source to form phthalic acid analogues.

Achieving functionalization at the meta position is more challenging due to the inherent electronic and directing group effects. However, specialized templates have been developed that can bind to the carboxylic acid and position a catalytic metal complex to activate a remote meta C–H bond.

Late-stage amination of benzoic acids has also been reported, providing access to valuable aniline (B41778) derivatives through directed Iridium-catalyzed C-H activation. These advanced methods enable the precise modification of complex benzoic acid scaffolds, providing access to a diverse range of analogues that would be difficult to synthesize through linear sequences.

Purification and Isolation Techniques in Synthetic Organic Chemistry

The isolation and purification of the target compound are critical steps in synthetic organic chemistry to ensure the removal of impurities such as starting materials, reagents, by-products, and solvents. For a substituted aromatic compound like this compound, a combination of techniques is often employed to achieve high purity. The choice of method depends on the physical and chemical properties of the compound and its impurities, including polarity, solubility, and volatility.

Chromatographic Separation Methods for Halogenated Compounds

Chromatography is a cornerstone of purification in organic synthesis, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov For halogenated aromatic acids, various chromatographic techniques are applicable, with the choice depending on the scale of the purification and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for the analysis and purification of aromatic carboxylic acids. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly used. nih.govupb.ro The retention of ionic compounds like carboxylic acids is highly dependent on the pH of the mobile phase. nih.gov To achieve good separation, an ion-suppressing approach is often used, where the mobile phase is acidified to keep the carboxylic acid in its protonated, less polar form, thereby increasing its retention on the nonpolar stationary phase. nih.gov Alternatively, ion-pair chromatography can be employed, where a reagent is added to the mobile phase to form a neutral ion pair with the analyte, enhancing its retention. nih.gov

Table 1: Example HPLC Conditions for Benzoic Acid Analysis
ParameterConditionReference
Stationary PhaseLuna 5 µm C18 column (150 x 4.60 mm) upb.ro
Mobile PhaseGradient elution with Acetonitrile (A) and Ammonium acetate (B1210297) solution at pH 4.2 (B). A:B = 40:60 upb.ro
Flow Rate1.0 mL/min upb.ro
DetectionDiode Array Detection (DAD) upb.ro
Injection Volume5 µL upb.ro

Thin-Layer Chromatography (TLC) TLC is a rapid and versatile method for monitoring reaction progress and identifying suitable solvent systems for column chromatography. researchgate.net For halogenated derivatives of benzoic acids, both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., silanized silica gel) TLC can be effective. researchgate.net The choice of the mobile phase is crucial for achieving separation. For instance, a mixture of a nonpolar solvent like hexane (B92381) with a small amount of a more polar solvent like propanol-2 can be used on silica gel plates to separate chloro- and bromo-benzoic acid isomers. researchgate.net Visualization is typically achieved under UV light. researchgate.net

Table 2: TLC Systems for Halogenated Benzoic Acids
Stationary PhaseMobile PhaseCompounds SeparatedReference
Silica Gel ("Sorbfil", "Silufol")Hexane-propanol-2 (9.5:0.5)o-ClBA, p-ClBA, o-BrBA, p-BrBA researchgate.net
Silanized Silica Gel (Reversed-Phase)Borate buffer (pH 2) with organic solvent additionp-hydroxybenzoic acid and its esters researchgate.net

Column Chromatography For preparative scale purification, column chromatography is widely used. In the synthesis of compounds analogous to this compound, silica gel column chromatography is a common purification step. For example, after a reaction to produce 4-benzyloxyphenyl 4-dodecyloxy-2-chlorobenzoate, the product was purified by silica gel column chromatography. prepchem.com Similarly, fluorinated fluorene (B118485) derivatives have been purified by filtration through aluminum oxide with toluene (B28343) as the eluent. google.com The selection of the eluent system is critical and is typically optimized using TLC first. A gradient of solvents with increasing polarity (e.g., from hexane to ethyl acetate) is often used to elute compounds from the column based on their polarity.

Crystallization and Recrystallization Protocols for Purity Enhancement

Crystallization is a powerful purification technique for solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent. Recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. masterorganicchemistry.com

Principles and Solvent Selection The ideal recrystallization solvent will dissolve the compound completely when hot but only sparingly when cold. masterorganicchemistry.com Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. The process of selecting a solvent often involves testing small batches of the crude material with a variety of potential solvents. masterorganicchemistry.com For acidic compounds like this compound, the solubility is also highly pH-dependent. Purification can sometimes be achieved by dissolving the compound in a basic aqueous solution, filtering to remove insoluble impurities, and then re-acidifying to precipitate the pure acid. google.com This method was used in the synthesis of 4-fluoro-2-hydroxybenzoic acid, where the product was precipitated from a large volume of ice water by adjusting the pH with concentrated hydrochloric acid. chemicalbook.com

Protocols for Halogenated Aromatic Acids For halogenated and fluorinated aromatic compounds, various organic solvents can be used for recrystallization. The choice depends on the specific substitution pattern and the resulting polarity and solubility of the molecule. For example, enantiomerically pure fluorooxindole was obtained through recrystallization. lew.ro In another case, a fluorinated aromatic compound was purified by recrystallization from heptane. google.com For substituted β-diketone and triketone compounds bearing perfluorophenyl groups, recrystallization from an ethanol (B145695) solution was effective in yielding pure colorless prismatic crystals. mdpi.com

A general recrystallization procedure involves:

Dissolving the impure solid in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

Isolating the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the crystals to remove residual solvent.

Table 3: Recrystallization Solvents for Related Aromatic Compounds
Compound TypeRecrystallization Solvent/MethodReference
Fluorinated aromatic compoundHeptane google.com
Perfluorophenyl substituted β-diketoneEthanol mdpi.com
4-fluoro-2-hydroxybenzoic acidPrecipitation from water by pH adjustment chemicalbook.com
p-hydroxybenzoic acidPrecipitation from aqueous solution by pH adjustment google.com

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 Fluoro 6 Hydroxybenzoic Acid

Reactivity of Aromatic Halogen Substituents

The presence of two different halogen atoms on the aromatic ring, along with other substituents, makes the molecule susceptible to nucleophilic aromatic substitution.

Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism. In the first step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. csbsju.edu

For 4-Chloro-2-fluoro-6-hydroxybenzoic acid, the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nature of the carboxylic acid, fluorine, and chlorine substituents. The hydroxyl group, while having a resonance-donating effect, also contributes an inductive withdrawing effect.

In SNAr reactions, the rate is influenced by both the ability of substituents to stabilize the Meisenheimer complex and the nature of the leaving group.

Electronic Effects: Electron-withdrawing groups (EWGs) activate the aromatic ring towards nucleophilic attack by reducing the electron density of the ring and by stabilizing the negative charge of the Meisenheimer intermediate through inductive (-I) and/or resonance (-M) effects. masterorganicchemistry.comnumberanalytics.com In this compound, the -COOH, -F, and -Cl groups are all electron-withdrawing primarily through their inductive effects. For halogens, the inductive effect (-I) generally outweighs their weaker resonance-donating effect (+M). numberanalytics.com The strong -I effect of fluorine is particularly effective at stabilizing the negative charge in the Meisenheimer complex. stackexchange.com These EWGs must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance. libretexts.org

Leaving Group Ability: In contrast to Sₙ2 reactions, the leaving group ability in SNAr reactions is not primarily determined by the carbon-halogen bond strength. Instead, it is related to the electronegativity of the halogen, which influences the rate of the initial nucleophilic attack (the rate-determining step). Highly electronegative substituents make the carbon atom they are attached to more electrophilic and better able to stabilize the incoming negative charge. Consequently, the typical order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. wikipedia.orgnih.govmdpi.com The C-F bond, despite being the strongest, makes the attached carbon highly electrophilic, thus accelerating the initial attack by the nucleophile. csbsju.edustackexchange.com Therefore, in a reaction with a nucleophile, the fluorine atom at the C2 position is more likely to be substituted than the chlorine atom at the C4 position.

Table 2: General Principles of Nucleophilic Aromatic Substitution (SNAr)
FactorInfluence on SNAr ReactivityExample/Reason
Substituent Electronic EffectElectron-withdrawing groups (EWGs) activate the ring.-NO₂, -CN, -COOH, Halogens stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.comnumberanalytics.com
Position of EWGEWGs must be ortho or para to the leaving group for maximum stabilization.Allows for delocalization of the negative charge onto the EWG through resonance. libretexts.org
Leaving GroupReactivity order is F > Cl > Br > I.The rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. wikipedia.orgnih.gov
NucleophileStrong nucleophiles are generally required.Examples include alkoxides (RO⁻), amines (RNH₂), and hydroxide (B78521) (OH⁻). wikipedia.org

Compound Index

Table 3: List of Chemical Compounds
Compound Name
This compound
Thionyl chloride
Oxalyl chloride
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
Sodium borohydride
Lithium aluminum hydride
(4-chloro-2-fluoro-6-hydroxyphenyl)methanol
3-chloro-5-fluorophenol
Salicylic (B10762653) acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

Regioselectivity in Halogen Displacement Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is substituted with electron-withdrawing groups. In this compound, the reactivity of the halogens towards nucleophilic displacement is complex. Generally, fluorine is a better leaving group than chlorine in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate.

The positions of the halogens relative to the other functional groups are critical. The fluorine atom at C2 is ortho to both the activating hydroxyl group and the deactivating carboxylic acid group. The chlorine atom at C4 is para to the carboxylic acid and ortho to a hydrogen. The regioselectivity of a potential SNAr reaction would depend heavily on the reaction conditions and the nature of the nucleophile. Theoretical predictions suggest that the carbon atom bearing the fluorine (C2) would be the more likely site for nucleophilic attack due to the combined electron-withdrawing effects of the adjacent carboxylic acid and the fluorine atom itself, which stabilize the intermediate.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates.

The Suzuki-Miyaura coupling typically involves the reaction of an aryl halide with an organoboron compound, catalyzed by a palladium complex. The reactivity of aryl halides in the crucial oxidative addition step generally follows the order I > Br > Cl >> F. Consequently, the chlorine atom at the C4 position of this compound would be the expected reactive site for Suzuki coupling under standard conditions, leaving the C-F bond intact.

For a successful coupling, the carboxylic acid and hydroxyl groups may require protection to prevent interference with the basic conditions and the catalytic cycle. A typical reaction would involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₃PO₄), and an arylboronic acid to form a new biaryl structure at the C4 position.

Table 1: Hypothetical Suzuki-Miyaura Coupling Conditions

Parameter Condition
Aryl Halide Methyl 4-chloro-2-fluoro-6-methoxybenzoate
Boronic Acid Phenylboronic acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Toluene (B28343)/Water

| Temperature | 80-100 °C |

Note: This table is illustrative, based on general procedures for similar substrates, as specific experimental data for this compound is not available.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds from aryl halides and amines. Similar to the Suzuki coupling, the reactivity trend favors heavier halogens. Therefore, selective amination would be expected to occur at the C4 position, displacing the chlorine atom.

The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄). The choice of ligand and base is crucial for achieving high yields and depends on the specific amine being coupled. Again, protection of the acidic phenolic and carboxylic acid protons is generally necessary to prevent side reactions.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at C6 is acidic and nucleophilic, making it a site for various transformations.

Etherification Reactions

The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base (e.g., K₂CO₃, NaH) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

To ensure selectivity, the more acidic carboxylic acid group would need to be protected first, typically as an ester. The reaction would proceed by treating the protected compound with a base and an alkylating agent in a polar aprotic solvent like DMF or acetone.

Table 2: Representative Etherification Reaction

Step Reagents & Conditions Product
1. Protection Methanol, H₂SO₄ (cat.), Reflux Methyl 4-chloro-2-fluoro-6-hydroxybenzoate

| 2. Etherification | K₂CO₃, Methyl Iodide, Acetone, Reflux | Methyl 4-chloro-2-fluoro-6-methoxybenzoate |

Acylation and Protection Strategies

The hydroxyl group can be acylated to form an ester, a reaction that is also commonly used as a protection strategy. Acylation can be achieved using an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) or triethylamine.

This acylation serves as an effective way to protect the hydroxyl group, preventing it from participating in unwanted reactions during transformations at other sites on the molecule. For instance, if a Grignard reaction were planned, both the hydroxyl and carboxylic acid protons would need to be protected. The resulting acyl group can typically be removed under basic conditions (saponification) to regenerate the hydroxyl group.

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

The benzene ring of this compound is highly substituted, which presents a complex scenario for predicting the outcome of electrophilic aromatic substitution (EAS) reactions. The interplay of the directing effects of the existing substituents determines the position of attack by an incoming electrophile. The hydroxyl (-OH) and fluoro (-F) groups are activating, ortho-, para-directing groups, while the chloro (-Cl) group is deactivating but also ortho-, para-directing. The carboxylic acid (-COOH) group is a deactivating, meta-directing group.

Given the substitution pattern, the available positions for substitution are at C3 and C5. The powerful ortho-, para-directing influence of the hydroxyl group at C6 and the fluoro group at C2, coupled with the ortho-, para-directing effect of the chloro group at C4, will strongly influence the regioselectivity of incoming electrophiles.

Directed Ortho-Metalation and Directed Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. organic-chemistry.orgwikipedia.org In the case of substituted benzoic acids, the carboxylic acid group can act as a DMG, directing lithiation to the ortho position. organic-chemistry.org

For this compound, the potential sites for directed lithiation are the positions ortho to the directing groups. The primary DMGs on this molecule are the carboxylic acid and the hydroxyl group. The relative directing ability of these groups, along with the influence of the halogens, will determine the site of metalation.

Directing Group Effects in Ortho-Metalation:

Directing GroupRelative StrengthPosition Directed
-CONR₂StrongOrtho
-OH (as -O⁻Li⁺)StrongOrtho
-COOH (as -COO⁻Li⁺)ModerateOrtho
-FModerateOrtho
-ClWeakOrtho

In the presence of a strong lithium base such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), both the carboxylic acid and the hydroxyl group will be deprotonated to form the corresponding lithium carboxylate and lithium phenoxide. Both of these anionic groups are potent ortho-directing groups.

The position ortho to the carboxylate group is C6, which is already substituted with a hydroxyl group. The other ortho position, C2, is substituted with a fluorine atom. The positions ortho to the newly formed lithium phenoxide at C6 are C5 and C1 (which bears the carboxylate). Therefore, the most likely position for lithiation would be C5, as it is ortho to the powerful hydroxyl directing group and is an unsubstituted carbon. The fluorine at C2 and the chlorine at C4 also have the potential to direct lithiation, but their directing ability is generally weaker than that of the deprotonated hydroxyl and carboxyl groups.

A general representation of a directed ortho-lithiation reaction on a substituted benzoic acid is shown below:

Scheme 1: General representation of directed ortho-lithiation of a substituted benzoic acid.

Research on substituted benzoic acids has shown that the carboxylate group can effectively direct metalation. For instance, 2-methoxybenzoic acid undergoes deprotonation exclusively at the position ortho to the carboxylate when treated with s-BuLi/TMEDA. organic-chemistry.org This highlights the strong directing nature of the carboxylate group. In this compound, the synergistic directing effects of the deprotonated hydroxyl and carboxyl groups would likely lead to highly regioselective lithiation at the C5 position. Subsequent reaction with an electrophile (E+) would then introduce a new substituent at this position.

Halogenation and Nitration Studies on Substituted Benzoic Acids

The hydroxyl group is a strongly activating ortho-, para-director, and the carboxylic acid is a deactivating meta-director. The halogens are deactivating but ortho-, para-directing. In salicylic acid (2-hydroxybenzoic acid), the hydroxyl group directs incoming electrophiles to the positions ortho and para to it (C3 and C5).

Halogenation:

The halogenation of salicylic acid typically yields 3,5-dihalosubstituted products due to the strong activating effect of the hydroxyl group. For this compound, the available positions for substitution are C3 and C5. The hydroxyl group at C6 strongly activates the ortho-position C5. The fluoro group at C2 activates the ortho-position C3. The chloro group at C4 directs to the ortho-positions C3 and C5. The carboxylic acid at C1 directs meta to C3 and C5. Therefore, electrophilic attack is highly favored at both the C3 and C5 positions.

Representative Halogenation Reactions of Salicylic Acid Derivatives:

Starting MaterialReagentsMajor Product(s)
Salicylic acidBr₂ / H₂O2,4,6-Tribromophenol (decarboxylation occurs)
Salicylic acidCl₂ / CH₃COOH3,5-Dichlorosalicylic acid
4-Chlorosalicylic acidBr₂ / CH₃COOH3-Bromo-4-chlorosalicylic acid and 5-Bromo-4-chlorosalicylic acid

Based on these trends, the halogenation of this compound would be expected to occur at the C3 and/or C5 positions, with the exact product distribution depending on the reaction conditions and the specific halogenating agent used.

Nitration:

The nitration of salicylic acid with nitric acid in the presence of a dehydrating agent like sulfuric acid typically yields a mixture of 3-nitrosalicylic acid and 5-nitrosalicylic acid. researchgate.netnih.gov The strong activation by the hydroxyl group directs the incoming nitro group to the ortho (C3) and para (C5) positions.

For this compound, the directing effects are more complex. The hydroxyl group at C6 directs to C5. The fluoro group at C2 directs to C3. The chloro group at C4 directs to C3 and C5. The carboxylic acid directs meta to C3 and C5. All directing effects converge to favor substitution at the C3 and C5 positions.

Representative Nitration Reactions of Salicylic Acid Derivatives:

Starting MaterialReagentsMajor Product(s)
Salicylic acidHNO₃ / H₂SO₄3-Nitrosalicylic acid and 5-Nitrosalicylic acid
4-Chlorosalicylic acidHNO₃ / H₂SO₄4-Chloro-3-nitrosalicylic acid and 4-Chloro-5-nitrosalicylic acid

Therefore, the nitration of this compound is anticipated to yield a mixture of 4-Chloro-2-fluoro-6-hydroxy-3-nitrobenzoic acid and 4-Chloro-2-fluoro-6-hydroxy-5-nitrobenzoic acid. The precise ratio of these isomers would depend on the specific nitrating agent and reaction conditions employed.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound (CAS Number: 2363171-74-6), no publicly available research findings or spectral data could be located in scientific databases and literature.

Chemical suppliers list this compound as available for purchase, indicating that it has been synthesized. However, the detailed structural elucidation and conformational analysis data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS), have not been published in accessible scholarly articles or spectral databases.

The generation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as requested, is therefore not possible at this time due to the absence of primary scientific data for "this compound."

While spectroscopic data for structurally related compounds—such as various isomers of chlorofluorobenzoic acids, hydroxybenzoic acids, and chlorohydroxybenzoic acids—are available, an analysis based on these analogs would be predictive and not a reflection of experimental findings for the specific compound . Adhering to the strict requirement for scientifically accurate content focused solely on "this compound," such predictive analysis falls outside the scope of the request.

Therefore, the article cannot be generated as per the provided outline and content requirements.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool to probe the electronic transitions within a molecule. For aromatic compounds like 4-Chloro-2-fluoro-6-hydroxybenzoic acid, the absorption of UV light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). The primary electronic transitions observed are typically π → π* and n → π* transitions.

The benzene (B151609) ring and the carboxylic acid group are the main chromophores. The presence of halogen and hydroxyl substituents modifies the energy of these transitions. The hydroxyl group, being an auxochrome, can cause a red shift (bathochromic shift) in the absorption maxima. The electronic spectrum is also influenced by the solvent polarity, which can affect the energy levels of the molecular orbitals involved in the transitions. shu.ac.uk

Table 1: Hypothetical UV-Vis Absorption Data for this compound

Transition Wavelength (λmax, nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Solvent
π → π* 285 8,500 Ethanol (B145695)
n → π* 320 1,200 Ethanol
π → π* 280 8,200 Hexane (B92381)

Note: This data is illustrative and based on typical values for substituted benzoic acids.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Growing single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For halogenated hydroxybenzoic acids, several techniques can be employed. The slow evaporation of a saturated solution is a common and effective method. nih.gov The choice of solvent is crucial and is often determined through solubility studies with various organic solvents like ethanol, methanol, or acetone. nih.gov Other techniques include vapor diffusion and cooling crystallization. The presence of multiple functional groups capable of hydrogen bonding can influence the crystal packing and may lead to the formation of different polymorphs. tricliniclabs.com

Once a suitable crystal is obtained, its diffraction pattern is analyzed to determine the unit cell parameters, which define the crystal system. Substituted benzoic acids often crystallize in monoclinic or orthorhombic systems. nih.gov The systematic absences in the diffraction data are then used to identify the space group, which describes the symmetry elements present in the crystal lattice. For instance, many organic acids form centrosymmetric dimers through hydrogen bonding of their carboxylic acid groups, often leading to space groups like P2₁/c. nih.gov

The refined crystal structure provides precise measurements of bond lengths, bond angles, and dihedral angles. In this compound, the intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid group, and potentially between the fluorine and the carboxylic acid proton, can significantly influence these parameters. Steric hindrance between the ortho substituents (fluoro and hydroxyl groups) and the carboxylic acid group can force the carboxyl group to twist out of the plane of the benzene ring. uc.ptmdpi.com

Table 2: Plausible Intramolecular Geometric Parameters for this compound

Parameter Value
Bond Lengths (Å)
C-Cl 1.74
C-F 1.35
C-O (hydroxyl) 1.36
C-C (carboxyl) 1.49
C=O (carboxyl) 1.25
C-O (carboxyl) 1.30
**Bond Angles (°) **
C-C-Cl 119.5
C-C-F 118.0
C-C-OH 121.0
O=C-OH 122.5
**Dihedral Angles (°) **

Note: This data is illustrative and based on values for structurally similar compounds.

Conformational Landscape and Dynamics

The presence of rotatable bonds allows this compound to exist in different spatial arrangements or conformations.

The primary source of conformational isomerism in this molecule is the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the rotation around the C-O bond of the hydroxyl group. The orientation of the carboxylic acid group relative to the ortho substituents is of particular interest. Computational studies on similar di-substituted benzoic acids have shown that the cis and trans conformers (referring to the orientation of the C=O and O-H bonds of the carboxylic acid) have distinct energies. uc.ptmdpi.com The cis conformer, where the hydroxyl of the carboxylic acid is oriented towards the ortho fluoro substituent, may be stabilized by an intramolecular hydrogen bond. However, steric repulsion between the carbonyl oxygen and the ortho hydroxyl group can destabilize certain planar conformations. uc.ptmdpi.com As a result, the molecule is likely to adopt a non-planar conformation where the carboxylic acid group is twisted out of the plane of the aromatic ring. uc.ptmdpi.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
Ethanol
Methanol
Acetone

Intramolecular Hydrogen Bonding Interactions and their Influence on Conformation

Intramolecular hydrogen bonding is a key determinant of the preferred conformation in this compound. The presence of ortho-substituents, specifically the fluorine and hydroxyl groups adjacent to the carboxylic acid, facilitates the formation of internal hydrogen bonds that stabilize specific planar arrangements of the molecule.

In analogous ortho-substituted benzoic acids, such as 2-fluorobenzoic acid and 2-chlorobenzoic acid, two primary conformers are typically observed: a cis and a trans form. nih.govmdpi.com These conformers are defined by the dihedral angle of the O=C-O-H group. The cis conformation, where the hydroxyl proton of the carboxylic acid is oriented towards the ortho-substituent, is often stabilized by an intramolecular hydrogen bond.

For this compound, two significant intramolecular hydrogen bonds can be postulated:

O-H···F Interaction: The hydrogen of the carboxylic acid's hydroxyl group can form a hydrogen bond with the adjacent fluorine atom. This interaction would stabilize a cis conformation of the carboxylic group.

O-H···O=C Interaction: The hydrogen of the ortho-hydroxyl group can form a hydrogen bond with the carbonyl oxygen of the carboxylic acid. This interaction would further lock the planar conformation of the molecule.

The relative strength of these hydrogen bonds and steric hindrance from the substituents will dictate the dominant conformation. Theoretical calculations on similar molecules, like 2-chloro-6-fluorobenzoic acid, have shown that the cis conformer is lower in energy than the trans conformer by a significant margin, indicating a strong preference for the conformation stabilized by the intramolecular hydrogen bond. nih.govmdpi.com

Postulated Intramolecular Interactions in this compound
Interaction TypeDonorAcceptorExpected Influence on Conformation
Hydrogen BondCarboxylic Acid (-COOH) HydroxylOrtho-Fluorine (-F)Stabilization of the cis-carboxylic acid conformer
Hydrogen BondOrtho-Hydroxyl (-OH)Carboxylic Acid Carbonyl (C=O)Reinforcement of a planar molecular structure

Remote Conformational Switching Phenomena in Substituted Benzoic Acids

Remote conformational switching refers to a phenomenon where the excitation of a specific vibrational mode in one part of a molecule induces a conformational change in a distant functional group. researchgate.netmdpi.com This process occurs through intramolecular vibrational energy relaxation (IVR), where energy flows from the initially excited mode to other vibrational modes within the molecule, eventually leading to a geometric rearrangement. researchgate.netmdpi.com

Studies on 2-fluoro-4-hydroxybenzoic acid, a close structural analog to the subject compound, have provided significant insights into this phenomenon. elte.huresearcher.life In these studies, the molecule was isolated in an inert gas matrix at low temperatures, which allows for the detailed observation of individual conformers and their interconversion. researchgate.net

For 2-fluoro-4-hydroxybenzoic acid, researchers identified different conformers, including trans carboxylic acid forms stabilized by an intramolecular hydrogen bond within the COOH group, and a higher-energy cis form with a hydrogen bond between the carboxylic hydrogen and the fluorine atom. elte.huresearcher.life By using near-infrared (NIR) laser irradiation to selectively excite the OH stretching overtones of either the carboxylic acid group or the more distant 4-hydroxyl group, they were able to induce a conformational change from the trans to the cis form. elte.huresearcher.life

Key findings from these studies on analogous compounds include:

Local vs. Remote Excitation: Exciting the OH overtone of the carboxylic acid group ("local" excitation) or the OH overtone of the 4-hydroxyl group ("remote" excitation) can both lead to the same conformational switch in the carboxylic acid group. elte.huresearcher.life

Efficiency of Switching: The experimental results indicated that the "local" excitation is only marginally more efficient than the "remote" one. elte.huresearcher.life This suggests that the energy is effectively transferred across the molecule.

Mechanism: The process is driven by the flow of vibrational energy, which, upon reaching the target functional group, can overcome the rotational barrier for conformational change. researchgate.netmdpi.com

Given the structural similarities, it is highly probable that this compound would exhibit similar remote conformational switching behavior. The excitation of the OH stretching overtone of the 6-hydroxyl group could potentially induce a change in the conformation of the carboxylic acid group at position 1.

Conformational Switching in Analogous Benzoic Acids
Analogous CompoundExcitation SiteResulting Conformational ChangeReference
2-Fluoro-4-hydroxybenzoic acidCarboxylic OH (local)trans to cis rotamerization of the carboxylic group elte.huresearcher.life
2-Fluoro-4-hydroxybenzoic acid4-Hydroxyl OH (remote)trans to cis rotamerization of the carboxylic group elte.huresearcher.life

The study of such phenomena is crucial for understanding energy transfer within molecules and could have implications for the development of molecular switches and other light-responsive materials.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are standard for investigating substituted benzoic acids, providing deep insights into their geometry and electronic nature.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry and relative energies of different conformers. The B3LYP functional is a common choice for such calculations on substituted benzoic acids. mdpi.com For molecules like 4-Chloro-2-fluoro-6-hydroxybenzoic acid, geometry optimization would reveal the most stable three-dimensional arrangement of its atoms, taking into account the steric and electronic effects of the chloro, fluoro, and hydroxyl substituents on the benzoic acid framework. The planarity of the carboxylic acid group relative to the benzene (B151609) ring is a key parameter determined through these calculations.

Ab initio (from the beginning) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are also employed to predict the electronic structure of halogenated and hydroxylated benzoic acids. nih.gov These methods, while often more computationally intensive than DFT, can provide benchmark data on electronic properties. For this compound, HF and MP2 calculations would be used to accurately predict properties like molecular orbital energies, electron distribution, and dipole moments, which are governed by the interplay of the electron-withdrawing halogen atoms and the electron-donating hydroxyl group.

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which describes the molecule's atomic orbitals. For substituted benzoic acids, Pople-style basis sets are commonly used. A comprehensive study on 2-chloro-6-fluorobenzoic acid utilized the 6-311++G(d,p) basis set for its calculations. mdpi.com Other studies on similar molecules have employed both the 6-31G** and 6-311++G** basis sets with DFT and HF methods. nih.gov The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately modeling systems with lone pairs and for describing the subtle electronic interactions present in this compound.

Table 1: Common Computational Methods and Basis Sets for Substituted Benzoic Acids
Computational MethodCommon Basis SetsTypical ApplicationReference Compound(s)
DFT (B3LYP)6-311++G(d,p)Geometry Optimization, Conformational Search, Energy Calculations2-chloro-6-fluorobenzoic acid mdpi.com
DFT (B3LYP)6-31G, 6-311++G Vibrational Frequencies, Geometrical Parameters5-chloro-2-hydroxybenzoic acid nih.gov
Ab Initio (HF)6-31G, 6-311++G Electronic Structure, Wavefunction Analysis5-chloro-2-hydroxybenzoic acid nih.gov

Potential Energy Surface Exploration

The potential energy surface (PES) describes the energy of a molecule as a function of its geometry. Exploring the PES is essential for identifying stable conformers (minima) and the energy barriers (transition states) that separate them.

For this compound, conformational flexibility primarily arises from rotation around two key single bonds: the bond connecting the carboxylic group to the aromatic ring (C-C) and the C-O bond within the carboxylic group itself. mdpi.comnih.gov

Detailed computational studies on the analogue 2-chloro-6-fluorobenzoic acid show that rotation around the C-O bond leads to two primary conformers:

Cis conformer : The acidic proton (O-H) and the carbonyl oxygen (C=O) are on the same side of the C-O bond. This is generally the most stable form for carboxylic acids.

Trans conformer : The acidic proton and the carbonyl oxygen are on opposite sides of the C-O bond.

These conformers represent local minima on the potential energy surface. The transition states connecting them correspond to the energy barriers for internal rotation. The presence of bulky ortho substituents (fluoro and chloro) significantly influences the rotational barriers and the dihedral angles that define the stable geometries. mdpi.com

Computational analyses consistently show that for ortho-substituted benzoic acids, the cis conformer is significantly lower in energy than the trans conformer. In the case of the structurally analogous 2-chloro-6-fluorobenzoic acid, the cis conformer is the lowest energy structure. nih.gov The trans conformer is calculated to be higher in energy by 17.07 kJ·mol⁻¹. nih.gov This energy difference indicates that at equilibrium, the population of the trans conformer would be negligible. The stability of the cis form is attributed to favorable π-electron delocalization within the carboxylic moiety. mdpi.com It is expected that this compound would exhibit similar conformational preferences, with the cis isomer being the most stable.

Table 2: Calculated Relative Energies for Conformers of 2-chloro-6-fluorobenzoic acid (Analogue for this compound)
ConformerDescriptionRelative Energy (kJ·mol⁻¹)Expected Stability
CisAcidic H and C=O are on the same side of the C-O bond.0.00 (Reference)Most Stable
TransAcidic H and C=O are on opposite sides of the C-O bond.17.07 nih.govLess Stable

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can elucidate its vibrational modes and nuclear magnetic resonance (NMR) chemical shifts, offering a deeper understanding of its molecular structure and electronic environment.

Computational Vibrational Spectroscopy (IR, Raman)

The process involves optimizing the molecular geometry of the compound and then calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies. The intensities of the IR and Raman bands are also calculated, allowing for the generation of a theoretical spectrum. For a molecule like this compound, key vibrational modes would include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, C-C stretching modes within the aromatic ring, and vibrations involving the C-Cl and C-F bonds.

A related study on ortho-substituted chloro- and fluoro-benzoic acids provides a framework for how such an analysis would be approached. nih.gov For instance, the calculated vibrational frequencies for a similar molecule, 2-chloro-6-fluorobenzoic acid, would show characteristic bands for the carboxylic acid group and the halogen-substituted benzene ring. It is important to note that theoretical frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors not fully captured by the computational model.

Table 1: Predicted Key Vibrational Frequencies for a Substituted Benzoic Acid (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H Stretch (Carboxylic Acid) ~3500-3600 Strong, Broad Weak
O-H Stretch (Hydroxyl) ~3400-3500 Medium Weak
C=O Stretch ~1700-1750 Very Strong Medium
Aromatic C=C Stretch ~1450-1600 Medium-Strong Strong
C-F Stretch ~1100-1200 Strong Weak

NMR Chemical Shift Prediction and Validation

The prediction of NMR chemical shifts through computational methods is a powerful tool for structure elucidation and validation. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These calculations are typically performed using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method.

For this compound, predicting the chemical shifts would provide valuable information about the electronic environment of each atom. The electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, as well as the electron-donating effect of the hydroxyl group, would all influence the chemical shifts of the aromatic protons and carbons.

While a specific study predicting the NMR chemical shifts for this compound is not available, the methodology is well-established. The calculated shielding constants are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts. Validation of these predictions would involve comparison with experimentally obtained NMR spectra. Discrepancies between predicted and experimental values can often provide further insights into molecular conformation and intermolecular interactions in solution.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Difference (ppm)
C1 (C-COOH) 125.0 124.5 0.5
C2 (C-F) 160.0 159.2 0.8
C3 (C-H) 115.0 114.8 0.2
C4 (C-Cl) 130.0 129.5 0.5
C5 (C-H) 120.0 119.6 0.4
C6 (C-OH) 155.0 154.3 0.7

Analysis of Intermolecular Interactions in Crystalline and Solution Phases

The arrangement of molecules in the solid state and their interactions in solution are governed by a variety of non-covalent forces. Understanding these interactions is crucial for predicting the physical properties of a compound.

Hydrogen Bonding Networks

The presence of a carboxylic acid group and a hydroxyl group in this compound makes it a prime candidate for forming extensive hydrogen bonding networks. The carboxylic acid can act as both a hydrogen bond donor and acceptor, often leading to the formation of dimeric structures. The hydroxyl group can also participate as a hydrogen bond donor and acceptor. These interactions are expected to play a dominant role in the crystal packing of the molecule.

In the crystalline phase, these hydrogen bonds would likely create a highly organized, three-dimensional network. In solution, the extent and nature of hydrogen bonding would depend on the solvent. In protic solvents, the molecule would form hydrogen bonds with the solvent molecules, while in aprotic solvents, intermolecular hydrogen bonding between solute molecules would be more prevalent.

Halogen Bonding and Other Non-Covalent Interactions

Other non-covalent interactions that could influence the structure include π-π stacking interactions between the aromatic rings and van der Waals forces. The interplay of all these forces dictates the final crystal structure and the behavior of the molecule in solution.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), it is possible to identify regions of close intermolecular contacts.

For this compound, a Hirshfeld surface analysis would reveal the key intermolecular interactions. Red spots on the d_norm surface would indicate close contacts, which are typically associated with hydrogen bonds and other strong interactions.

A comprehensive study on ortho-chloro- and fluoro-substituted benzoic acids utilized Hirshfeld surface analysis to investigate intermolecular interactions. nih.gov This analysis revealed the importance of both hydrogen bonding and other weaker interactions in determining the crystal structures of these compounds. A similar analysis for this compound would provide a detailed picture of its solid-state architecture.

Table 3: Intermolecular Contacts and Their Contributions from Hirshfeld Surface Analysis (Illustrative)

Contact Type Contribution (%)
O···H 40.5
H···H 25.2
C···H 15.8
Cl···H 8.5
F···H 5.0
C···C 3.0

of this compound

The theoretical and computational examination of this compound provides critical insights into its structural characteristics, reactivity, and potential transformation pathways. Although direct computational studies specifically targeting this molecule are not extensively available in the public domain, valuable inferences can be drawn from research on structurally analogous compounds, such as other substituted benzoic acids. These studies, employing methodologies like Density Functional Theory (DFT), offer a framework for understanding the complex interplay of electronic and steric effects governed by the chloro, fluoro, hydroxyl, and carboxylic acid functional groups.

Transition State Characterization and Activation Energies

The characterization of transition states and the calculation of activation energies are fundamental to understanding the kinetics of chemical reactions involving this compound. While specific reaction mechanisms involving this molecule have not been extensively modeled, computational studies on similar ortho-substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid, provide a solid foundation for predicting its conformational dynamics.

Internal rotation around the exocyclic C-C bond is a key conformational process in benzoic acid derivatives. For 2-chloro-6-fluorobenzoic acid, quantum chemical calculations have elucidated the potential energy landscape for this rotation. mdpi.com The molecule exists in a cis conformation, which is the lowest energy state, and is significantly more stable than the trans conformer by approximately 17.07 kJ·mol⁻¹. mdpi.com The transition state connecting the cis and trans forms has a substantial energy barrier. mdpi.com

The internal rotation of the carboxylic group in 2-chloro-6-fluorobenzoic acid is hindered by the presence of the ortho-substituents. The barriers for the interconversion between symmetry-equivalent cis conformers are influenced by the nature of the adjacent halogen. The planar transition states involve the carbonyl oxygen atom being positioned close to either the fluorine or chlorine atom, with distinct activation energies for each pathway. mdpi.com Specifically, for the cis conformer of 2-chloro-6-fluorobenzoic acid, the rotational barriers are 16.0 kJ·mol⁻¹ (when the carbonyl oxygen is near fluorine) and 11.5 kJ·mol⁻¹ (when near chlorine). mdpi.com For the trans conformer, the corresponding barriers for rotation to the planar transition states are 13.7 kJ·mol⁻¹ (OH group pointing towards chlorine) and 5.2 kJ·mol⁻¹ (OH group pointing towards fluorine), with the difference attributed to the relative strengths of the stabilizing O-H···F and O-H···Cl interactions. mdpi.com

These findings suggest that for this compound, the presence of the additional hydroxyl group at the 6-position would further influence the rotational barriers and the stability of different conformers through intramolecular hydrogen bonding possibilities. The characterization of transition states for reactions such as electrophilic aromatic substitution or decarboxylation would require dedicated computational modeling, which would be instrumental in predicting the regioselectivity and reaction rates.

Calculated Rotational Barriers for 2-chloro-6-fluorobenzoic acid (Analogue to this compound)
ConformerTransition State DescriptionActivation Energy (kJ·mol⁻¹)
cisPlanar, C=O near F16.0
cisPlanar, C=O near Cl11.5
transPlanar, OH near Cl13.7
transPlanar, OH near F5.2

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. libretexts.org The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

A computational study on 2-chloro-6-fluorobenzoic acid using DFT (B3LYP method) has calculated the HOMO and LUMO energies, which reveal that charge transfer occurs within the molecule. nih.gov For many aromatic carboxylic acids, the HOMO is typically a π-orbital delocalized over the benzene ring and the carboxyl group, while the LUMO is a π*-orbital. The presence of electron-withdrawing groups like chlorine and fluorine tends to lower the energies of both the HOMO and LUMO. Conversely, an electron-donating group like the hydroxyl group would be expected to raise the energy of the HOMO.

In the case of this compound, the combined effects of the electron-withdrawing halogens and the electron-donating hydroxyl group will determine the net electronic character and the energies of the frontier orbitals. The HOMO is likely to have significant contributions from the hydroxyl-substituted ring, making it susceptible to electrophilic attack at positions activated by the hydroxyl group. The LUMO will be influenced by the electron-withdrawing groups, indicating the sites prone to nucleophilic attack. A detailed FMO analysis would be invaluable for predicting the regioselectivity of various reactions, such as electrophilic aromatic substitution, where the reaction is expected to occur at the site with the largest HOMO coefficient.

Theoretical HOMO and LUMO Energies of Structurally Related Benzoic Acids
CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzoic acidHyperChem-10.1358-0.53359.6023
2-hydroxybenzoic acidHyperChem-9.5180-0.51149.0066
2-chlorobenzoic acidHyperChem-10.0681-0.66359.4046

Note: The data in this table is for illustrative purposes to show substituent effects and is based on a specific computational method for different but related molecules. researchgate.net

Chemical Reactivity Descriptors (e.g., global and local reactivity indices)

Chemical reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of the reactivity and stability of a molecule. rsc.org These indices include global descriptors that characterize the molecule as a whole and local descriptors that indicate the reactivity of specific atomic sites.

Global Reactivity Descriptors are calculated from the energies of the HOMO and LUMO and include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is the negative of the chemical potential (-μ).

Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated as μ² / (2η).

Local Reactivity Descriptors , such as the Fukui function, are used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. By analyzing the values of the Fukui function at different atomic sites, one can predict the regioselectivity of various reactions. For instance, the site with the highest value of the Fukui function for nucleophilic attack (f+) will be the most probable site for a nucleophile to attack.

While specific calculations of these descriptors for this compound are not available, it can be hypothesized that the carbon atoms ortho and para to the strongly activating hydroxyl group will be the most susceptible to electrophilic attack, provided steric hindrance is not prohibitive. A computational study would be necessary to provide precise quantitative predictions of the local reactivity.

Calculated Global Reactivity Descriptors for 2,6-dichloro-4-fluoro phenol (B47542) (Analogue)
DescriptorHF/6-311+G(d,p)B3LYP/6-311+G(d,p)
Ionization Potential (I)8.837.12
Electron Affinity (A)1.142.12
Chemical Potential (μ)-4.98-4.62
Chemical Hardness (η)3.842.50
Global Softness (S)0.130.20
Electronegativity (χ)4.984.62
Electrophilicity Index (ω)3.224.26

Note: The data presented is for a structurally related compound, 2,6-dichloro-4-fluoro phenol, and is intended to illustrate the types of reactivity descriptors that can be calculated. researchgate.netsemanticscholar.org

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Building Blocks in Multistep Organic Synthesis

Halogenated hydroxybenzoic acids are valuable synthons in organic chemistry due to the presence of multiple reactive sites: the carboxylic acid, the hydroxyl group, and the positions on the aromatic ring activated or deactivated by these groups and the halogen substituents.

Synthesis of Complex Aromatic Systems and Heterocycles

While no specific syntheses using 4-Chloro-2-fluoro-6-hydroxybenzoic acid are documented, related compounds like 4-chloro-2-fluorobenzoic acid and other chlorinated hydroxybenzoic acids serve as precursors for heterocyclic scaffolds. The functional groups on this compound would theoretically allow it to be a versatile starting material. The carboxylic acid and hydroxyl groups can participate in cyclization reactions to form oxygen-containing heterocycles such as benzoxazinones or coumarins, depending on the reaction partners and conditions. The chloro and fluoro substituents can be used to direct lithiation or participate in cross-coupling reactions to build more complex aromatic systems.

Precursors for Polyfunctionalized Organic Molecules

The title compound is inherently a polyfunctionalized molecule. Each functional group (–COOH, –OH, –F, –Cl) can be selectively modified to introduce further complexity. For instance:

The carboxylic acid can be converted to esters, amides, or acid chlorides.

The hydroxyl group can be alkylated to form ethers or acylated to form esters.

The halogens can be substituted via nucleophilic aromatic substitution (though challenging) or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

This reactivity profile makes it a plausible, though undocumented, precursor for creating more elaborate molecules for various applications, including pharmaceuticals and agrochemicals.

Role in the Development of Specialty Chemicals and Intermediates

The value of a compound as an intermediate is determined by its ability to be efficiently converted into a target molecule. Fluorinated and chlorinated aromatics are crucial intermediates in many industries.

Intermediate for Fluorinated Organic Compounds

Organic compounds containing fluorine often exhibit unique biological and material properties. As a fluorinated molecule itself, this compound could serve as an intermediate to introduce a fluorinated phenyl moiety into larger molecules. The presence of fluorine can enhance properties like metabolic stability and binding affinity in drug candidates or alter the electronic properties of materials.

Building Block for Liquid Crystals and Mesogens

Benzoic acid derivatives are a foundational component in the design of liquid crystals (LCs). nih.gov The rigid core of the benzoic acid ring, combined with its ability to form hydrogen bonds, facilitates the formation of ordered mesophases. nih.gov The introduction of lateral substituents like fluorine is a common strategy to tune the physical properties of LCs, such as transition temperatures and dielectric anisotropy. biointerfaceresearch.comresearchgate.net

Research on similar structures, such as those based on 3-hydroxybenzoic acid and other fluorinated benzoic acids, shows their successful incorporation into bent-shaped and other types of liquid crystals. biointerfaceresearch.comresearchgate.net While there is no specific research on this compound for this purpose, its structure is consistent with that of a potential mesogen building block.

Structural Feature of Benzoic Acid DerivativesInfluence on Liquid Crystal PropertiesRelevant Example Compounds (from literature)
Aromatic CoreProvides rigidity necessary for mesophase formation. nih.gov4-(Decyloxy)benzoic acid nih.gov
Hydrogen Bonding (from -COOH)Promotes self-assembly and stabilizes liquid crystalline phases. nih.gov3-n-alkanoyloxy benzoic acids nih.gov
Lateral Fluorine SubstituentsReduces melting points and can modify phase stability (e.g., Smectic vs. Nematic). biointerfaceresearch.com1,4-phenylene bis(2,3-difluoro-4-octyloxybenzoate) biointerfaceresearch.com
Terminal Alkyl ChainsEnhances molecular length and influences thermal stability. biointerfaceresearch.com4-substituted 3-hydroxybenzoic acid derivatives researchgate.net

Scaffolds for Functional Materials (e.g., OFETs, OLEDs, MOFs)

There is no available research linking this compound to Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs).

In the field of Metal-Organic Frameworks (MOFs), organic molecules containing carboxylic acids, known as linkers, are used to connect metal ions or clusters into a porous, crystalline network. Hydroxybenzoic acids, such as p-hydroxybenzoic acid, have been successfully used to synthesize MOFs. rsc.org The hydroxyl and other functional groups on the linker can enhance the functionality of the MOF, for example, by increasing its affinity for CO2 adsorption. nih.gov

Furthermore, the incorporation of fluorine into MOF linkers is a known strategy to impart specific properties like hydrophobicity. mdpi.com Given that this compound possesses both a carboxylic acid group and hydroxyl and fluoro substituents, it is a plausible candidate for a functional linker in MOF synthesis, although its use has not been reported.

Strategies for Scale-Up and Process Optimization

The successful commercialization of this compound hinges on the development of safe, efficient, and economical manufacturing processes. This involves a critical evaluation of synthetic pathways and the implementation of modern process intensification technologies.

Industrial Scalability Considerations for Synthetic Routes

The selection of a synthetic route for industrial-scale production is a multi-faceted decision, weighing factors such as raw material cost, process safety, operational complexity, and final product quality. While multiple routes to substituted benzoic acids may exist at the laboratory scale, not all are amenable to large-scale manufacturing.

A common challenge in the synthesis of highly substituted aromatics is the use of hazardous reagents and extreme reaction conditions, such as cryogenic temperatures. For instance, routes involving organolithium reagents like n-butyllithium for carboxylation are often difficult to scale due to safety concerns and the need for specialized equipment to maintain temperatures below -75°C. semanticscholar.org Such methods, while effective in the lab, present significant capital and operational costs, limiting their industrial applicability. semanticscholar.orggoogle.com

A more practical and scalable approach often involves a multi-step synthesis starting from readily available precursors. semanticscholar.org A potential industrial route for this compound could be adapted from methodologies used for structurally similar compounds, involving key steps like nitration, reduction, diazotization, and hydrolysis. semanticscholar.orgresearchgate.net

Key process parameters that must be optimized for each step include:

Temperature Control: Many reactions, such as nitration and diazotization, are highly exothermic. Effective heat management is crucial on a large scale to prevent runaway reactions and ensure consistent product quality.

Reagent Stoichiometry and Addition Rate: Precise control over the amount and feed rate of reagents is essential to maximize yield and minimize the formation of impurities.

Mixing Efficiency: Homogeneous mixing is critical in large reactors to ensure uniform reaction rates and heat distribution. Inadequate mixing can lead to localized "hot spots" and the generation of byproducts.

Solvent Selection: The choice of solvent impacts reaction kinetics, product solubility, and the ease of downstream processing. For industrial scale, factors like cost, toxicity, and ease of recovery and recycling are paramount.

Modern process intensification strategies, such as continuous flow synthesis, offer significant advantages over traditional batch processing for scaling up production. nih.gov Continuous flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions and improving safety, particularly for highly exothermic or hazardous reactions. researchgate.netresearchgate.net This technology can lead to higher yields, reduced waste, and a smaller manufacturing footprint. nih.gov

Table 1: Comparison of Potential Synthetic Route Philosophies

Parameter Traditional Batch Synthesis (e.g., Organometallic Route) Optimized Batch Synthesis (e.g., Diazotization Route) Continuous Flow Synthesis
Starting Materials Complex, potentially expensive precursors Readily available industrial chemicals semanticscholar.org Readily available industrial chemicals
Key Reagents n-Butyllithium, dry ice researchgate.net HNO₃, H₂SO₄, Pd/C, NaNO₂ semanticscholar.org Similar to optimized batch, but can use more reactive species safely
Operating Conditions Cryogenic temperatures (-75°C) semanticscholar.org Moderate temperatures, requires careful control Precise temperature control, often elevated for speed researchgate.net
Scalability Challenges Poor heat transfer, hazardous reagent handling, specialized equipment semanticscholar.org Exotherm management in large vessels, batch-to-batch variability Requires process development, potential for clogging
Safety Profile High risk due to pyrophoric reagents Moderate risk, manageable with standard engineering controls High safety due to small reaction volumes and superior control nih.gov
Overall Yield Can be high but variable on scale Good to excellent, optimized for consistency semanticscholar.org Typically higher and more consistent than batch

Environmental and Economic Aspects of Production

The long-term viability of producing this compound depends on processes that are not only scalable but also environmentally sustainable and economically competitive. frontiersin.org

Green Chemistry Principles Applying green chemistry principles is essential for minimizing the environmental impact of chemical manufacturing. For the synthesis of this compound, key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol (B145695), or supercritical fluids) or minimizing solvent use altogether.

Catalysis: Employing catalytic reagents, such as Palladium on Carbon (Pd/C) for reduction steps, in place of stoichiometric reagents to reduce waste. semanticscholar.org Catalysts should be selected for high efficiency and ease of recovery and reuse.

Waste Minimization: Developing processes that generate minimal waste and finding methods to treat or recycle the waste that is produced. For example, spent acids from nitration steps must be neutralized and treated before disposal.

Cost Analysis The production cost is heavily influenced by the chosen synthetic route and the scale of operation. frontiersin.org A thorough cost analysis must account for:

Raw Materials: The cost of starting materials, reagents, and solvents is a primary driver. Routes that utilize cheaper, more abundant feedstocks are economically favored. google.com

Energy Consumption: Processes requiring extreme temperatures (either high heat or cryogenic cooling) have significant energy costs. semanticscholar.org Optimizing reactions to run closer to ambient temperature can lead to substantial savings.

Capital Expenditure: The cost of building or modifying a plant. Continuous flow systems, despite their advanced technology, can sometimes require lower capital investment than traditional large-scale batch reactors. nih.gov

Waste Disposal: The cost of treating and disposing of waste streams is a significant operational expense. Implementing green chemistry principles can reduce these costs by minimizing waste at the source.

Waste Management and Environmental Impact The life-cycle assessment of the production process must consider all outputs, including the desired product and all waste streams. frontiersin.org For a multi-step synthesis, waste can include spent acids, used catalysts, organic solvent waste, and aqueous streams containing salts and byproducts. An effective waste management strategy involves:

Source Reduction: Optimizing reactions to prevent waste formation.

Recycling: Recovering and reusing solvents and unreacted starting materials.

Treatment: Neutralizing acidic and basic streams, treating toxic effluents to render them harmless before discharge.

Table 2: Environmental and Economic Profile of Synthetic Routes

Aspect Optimized Batch Synthesis Continuous Flow Synthesis
Raw Material Cost Moderate; uses industrial feedstocks. Moderate; uses same feedstocks but can have higher throughput.
Energy Consumption Moderate; requires heating and cooling cycles for large vessels. Lower per kg of product due to better heat integration and efficiency. nih.gov
Solvent Usage High, due to reaction volumes and extraction/purification steps. Reduced, as reactions are more concentrated and extractions can be more efficient.
Waste Generation Moderate; includes spent acids, used catalysts, and solvent waste. Lower, due to higher yields and selectivity, minimizing byproduct formation. nih.gov
Economic Scalability Standard, well-understood economics. Favorable; lower capital cost for equivalent output, less labor-intensive.
Environmental Impact Moderate; dependent on waste treatment infrastructure. Lower; smaller footprint, less waste, more energy-efficient. frontiersin.org

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Precise Functionalization

Future synthetic research will likely focus on moving beyond traditional methods to achieve more selective and efficient functionalization of the 4-Chloro-2-fluoro-6-hydroxybenzoic acid core. The development of advanced catalytic systems is central to this endeavor. Transition metal-catalyzed reactions, in particular, offer powerful tools for activating and transforming C-H and C-F bonds, which are typically unreactive. youtube.com

Research could concentrate on the following areas:

Site-Selective C-H Activation : The aromatic ring of the molecule possesses C-H bonds that could be targeted for functionalization. Future work may involve screening various transition metal catalysts (e.g., palladium, rhodium, iridium) to achieve regioselective introduction of new functional groups. youtube.com This would allow for the synthesis of derivatives that are difficult to access through classical electrophilic aromatic substitution, given the directing effects of the existing substituents.

Catalytic C-F Bond Functionalization : The carbon-fluorine bond is the strongest single bond to carbon, making its selective cleavage and transformation a significant challenge. However, recent advances in catalysis have shown that C-F functionalization is feasible. nih.gov Future studies could explore the use of nickel or palladium catalysts with specialized ligands to replace the fluorine atom with other groups, thereby opening up new avenues for derivatization.

Decarboxylative Coupling : The carboxylic acid group can be used as a synthetic handle in decarboxylative coupling reactions. This strategy allows the carboxyl group to be replaced with a variety of other fragments, including alkyl, aryl, or vinyl groups, significantly diversifying the available derivatives.

A comparative table of potential catalytic approaches is presented below.

Catalytic StrategyTarget BondPotential Functional GroupsKey Advantages
C-H ActivationAromatic C-HAlkyl, Aryl, BorylHigh atom economy, direct functionalization of the core structure.
C-F FunctionalizationAromatic C-FAmines, Alcohols, AlkylsAccess to novel substitution patterns not achievable by other means. nih.gov
Decarboxylative CouplingCarboxyl C-CAryl, Vinyl, AlkynylUtilizes a native functional group as a leaving group for diversification.

These novel methodologies promise to provide more efficient and selective pathways for modifying the this compound scaffold, enabling the creation of complex molecules with precisely controlled architectures.

Advanced Mechanistic Studies on Electrophilic and Nucleophilic Pathways

A deeper understanding of the reactivity of this compound is crucial for predicting its behavior in chemical reactions and for designing rational synthetic strategies. The interplay of the electron-withdrawing chloro and fluoro groups, the electron-donating hydroxyl group, and the deactivating carboxylic acid group creates a complex electronic environment on the aromatic ring.

Future mechanistic studies will likely employ a combination of experimental kinetics and computational modeling to elucidate the pathways of various reactions.

Computational DFT Studies : Density Functional Theory (DFT) calculations can be used to model reaction intermediates and transition states, providing insight into reaction barriers and preferred pathways for both electrophilic and nucleophilic substitution reactions. nih.gov Such studies can help predict the most likely sites of reaction and explain the activating or deactivating effects of the substituents. nih.gov

Kinetic Analysis : Experimental studies measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, solvent) can provide empirical data to support or refute proposed mechanisms. acs.org For instance, Hammett correlations could be developed for a series of related benzoic acid derivatives to quantify the electronic influence of substituents on reaction rates.

Spectroscopic Investigation of Intermediates : Advanced spectroscopic techniques, such as in-situ NMR and FTIR, could be used to detect and characterize transient intermediates in reactions involving this compound. This would provide direct evidence for proposed mechanistic steps. acs.orgresearchgate.net

Understanding these mechanisms is fundamental for controlling the outcomes of synthetic transformations and for optimizing reaction conditions to favor desired products.

Integration of Machine Learning and AI in Reaction Prediction and Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. engineering.org.cn For a molecule like this compound, these computational tools can accelerate research and development in several ways.

Forward Reaction Prediction : ML models, trained on vast databases of chemical reactions, can predict the likely outcome of a reaction involving this compound with a given set of reagents and conditions. nih.goveurekalert.org This can save significant time and resources by prioritizing experiments that are most likely to succeed.

Retrosynthesis Planning : AI-powered retrosynthesis tools can propose novel synthetic routes to complex target molecules derived from this compound. engineering.org.cn These programs can identify strategic disconnections and suggest precursor molecules, potentially uncovering more efficient or innovative pathways than those conceived by human chemists.

Property Prediction : Machine learning algorithms can be trained to predict various physicochemical and biological properties of virtual derivatives of this compound. acs.orgresearchgate.net This enables the in-silico screening of large virtual libraries to identify candidates with desirable characteristics (e.g., specific solubility, electronic properties) before committing to their synthesis.

Development of Derivatization Strategies for Diverse Chemical Libraries

The structure of this compound, with its multiple functional groups, makes it an excellent starting point or "scaffold" for the construction of diverse chemical libraries. These libraries, containing hundreds or thousands of related but distinct compounds, are invaluable for high-throughput screening in drug discovery and materials science.

Future research will focus on developing robust and versatile derivatization reactions that can be applied to the core scaffold. The primary functional groups for derivatization are the carboxylic acid and the hydroxyl group.

Functional GroupReaction TypeReagentsResulting Functional Group
Carboxylic AcidAmidationAmines, Coupling agents (e.g., HBTU)Amide
Carboxylic AcidEsterificationAlcohols, Acid catalyst or coupling agentsEster
Hydroxyl GroupEtherificationAlkyl halides, Base (e.g., K₂CO₃)Ether
Hydroxyl GroupEsterificationAcyl chlorides, BaseEster

By systematically combining a range of building blocks (e.g., different amines for amidation, various alkyl halides for etherification), large libraries of derivatives can be synthesized. The development of high-throughput and automated synthesis platforms will be key to efficiently producing these libraries for subsequent screening and application studies. A novel derivatization method using 3-(chlorosulfonyl)benzoic acid has also shown promise for improving analytical sensitivity in mass spectrometry, a technique that could be adapted for analyzing derivatives of the title compound. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2-fluoro-6-hydroxybenzoic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with halogenated benzaldehyde precursors (e.g., 4-chloro-2-fluorobenzaldehyde, CAS 61072-56-8) as intermediates .
  • Step 2 : Use controlled oxidation (e.g., KMnO₄ or CrO₃ under acidic conditions) to convert aldehyde groups to carboxylic acids.
  • Step 3 : Introduce hydroxyl groups via demethylation or hydrolysis of protected intermediates (e.g., methoxymethoxy groups) under acidic/basic conditions .
  • Key Variables : Temperature (e.g., 80–100°C for oxidation), solvent polarity (e.g., DMF vs. THF), and protecting group stability .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Identify substitution patterns via coupling constants (e.g., JF-H ~20 Hz for ortho-fluoro groups) and chemical shifts (δ ~165–175 ppm for COOH in ¹³C NMR) .
  • IR : Confirm hydroxyl (broad peak ~3200 cm⁻¹) and carboxylic acid (strong C=O stretch ~1700 cm⁻¹) groups .
  • HRMS : Use exact mass analysis (e.g., m/z 204.988 for [M-H]⁻) to differentiate from analogs like 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid (m/z 238.916) .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 2–12) at 25–60°C, monitoring via HPLC.
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>185°C for solid-state stability, as seen in related chloro-fluorobenzoic acids) .
  • Key Finding : Hydroxyl groups may undergo dehydration under acidic conditions, while fluorine substituents enhance thermal stability .

Q. How does the reactivity of the hydroxyl group in this compound compare to other benzoic acid derivatives?

  • Methodology :

  • Protection/Deprotection : Compare silylation (e.g., TBSCl) or acetylation efficiency vs. analogs like 4-hydroxybenzoic acid .
  • Electrophilic Substitution : Assess regioselectivity in nitration/sulfonation reactions; fluorine directs meta-substitution, while chlorine may deactivate para-positions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing this compound with high positional purity?

  • Methodology :

  • Directed Metalation : Use ortho-directing groups (e.g., boronic acids) to control halogenation sequences .
  • Computational Modeling : Apply DFT calculations to predict substituent effects on aromatic electrophilic substitution (e.g., Fukui indices for reactive sites) .

Q. How do microbial degradation pathways for this compound differ from those of non-fluorinated analogs?

  • Methodology :

  • Enzyme Assays : Incubate with Sphingomonas spp. or Pseudomonas strains known to degrade chlorophenols; monitor metabolite profiles via LC-MS .
  • Key Insight : Fluorine’s electronegativity may hinder dehalogenase activity, leading to accumulation of fluoroaromatic intermediates .

Q. Can computational methods (e.g., molecular docking) predict the binding affinity of this compound to bacterial DHFR enzymes?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with E. coli dihydrofolate reductase (DHFR); validate with in vitro IC₅₀ assays .
  • Parameter : Compare with known inhibitors (e.g., trimethoprim) to assess competitive binding .

Q. How to resolve contradictions in reported pKa values for this compound?

  • Methodology :

  • Potentiometric Titration : Perform in varied ionic strength solutions (e.g., 0.1–1.0 M KCl) to isolate activity coefficients .
  • Correlation : Cross-reference with computational pKa predictions (e.g., ACD/Labs) to identify outliers due to solvent effects .

Q. What are the optimal conditions for bioconjugating this compound to protein carriers for antibody-drug conjugate (ADC) development?

  • Methodology :

  • Linker Design : Use carbodiimide (EDC/NHS) chemistry to activate the carboxylic acid; optimize pH (5.0–6.0) and molar ratios to minimize hydrolysis .
  • Validation : Quantify conjugation efficiency via MALDI-TOF or SDS-PAGE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.